Methyldopa-d3 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyldopa-d3 (hydrochloride) is a deuterated form of methyldopa, a centrally acting alpha-2 adrenergic agonist used primarily for the management of hypertension. The deuterium labeling in Methyldopa-d3 (hydrochloride) makes it particularly useful in pharmacokinetic studies as an internal standard .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyldopa-d3 (hydrochloride) typically involves the incorporation of deuterium into the methyldopa molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents or solvents during the synthesis process. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the efficient incorporation of deuterium .
Industrial Production Methods
Industrial production of Methyldopa-d3 (hydrochloride) follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets the required standards for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
Methyldopa-d3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Methyldopa can be oxidized to form methyldopamine.
Reduction: Reduction reactions can convert methyldopa to its corresponding amine.
Substitution: Methyldopa can undergo substitution reactions, particularly in the presence of halogens.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. The reactions typically occur under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include methyldopamine (from oxidation), methyldopa amine (from reduction), and various halogenated derivatives (from substitution) .
Scientific Research Applications
Methyldopa-d3 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of methyldopa and its metabolites.
Biology: Employed in studies investigating the metabolic pathways and pharmacokinetics of methyldopa.
Industry: Applied in the development and validation of analytical methods for drug testing and quality control.
Mechanism of Action
Methyldopa-d3 (hydrochloride) exerts its effects by binding to alpha-2 adrenergic receptors in the central nervous system. This binding inhibits adrenergic neuronal outflow, leading to a reduction in vasoconstrictor adrenergic signals and, consequently, a decrease in blood pressure . The molecular targets involved include the alpha-2 adrenergic receptors, and the pathways affected are those related to sympathetic nervous system regulation .
Comparison with Similar Compounds
Similar Compounds
Levodopa: Another compound used in the treatment of Parkinson’s disease.
Carbidopa: Often used in combination with levodopa to enhance its efficacy.
3-O-Methyldopa: A metabolite of levodopa with similar pharmacological properties.
Uniqueness
Methyldopa-d3 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium atoms allows for more accurate tracking and quantification of the compound in biological systems, making it a valuable tool in both research and clinical settings .
Properties
Molecular Formula |
C10H14ClNO4 |
---|---|
Molecular Weight |
250.69 g/mol |
IUPAC Name |
2-amino-3,3,3-trideuterio-2-[(3,4-dihydroxyphenyl)methyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO4.ClH/c1-10(11,9(14)15)5-6-2-3-7(12)8(13)4-6;/h2-4,12-13H,5,11H2,1H3,(H,14,15);1H/i1D3; |
InChI Key |
NLRUDGHSXOEXCE-NIIDSAIPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(CC1=CC(=C(C=C1)O)O)(C(=O)O)N.Cl |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.